Tyr-Gly

Descripción general

Descripción

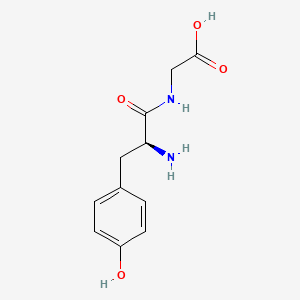

Tyrosyl-glycine, also known as y-g dipeptide or tyr-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Tyrosyl-glycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Mecanismo De Acción

Target of Action

Tyr-Gly, a dipeptide composed of tyrosine (Tyr) and glycine (Gly), interacts with various targets in the body. Tyrosine, a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, playing an essential role in cellular physiology and pathology .

Mode of Action

The mode of action of this compound involves its interaction with these targets. Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Biochemical Pathways

This compound affects several biochemical pathways. Tryptophan (Trp) metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Qikprop-based admet evaluation of all the phytoconstituents found them nontoxic and with drug-like properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Tyr residues generally show low abundance on the surface of proteins and are partially or fully buried in the protein structure. Hence, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .

Action Environment

The action of this compound can be influenced by various environmental factors. The environmental concentration of GLY in the environment after GBH application and the occurrence of GLY in different ecological elements are strongly influenced by environmental and climatic conditions (e.g., soil composition and structure, intensity and frequency of rainfalls), as well as the timing and frequency of the pesticide treatments .

Análisis Bioquímico

Biochemical Properties

Tyr-Gly plays a crucial role in biochemical reactions, particularly in the context of peptide signaling and enzymatic interactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with gastrointestinal proteases such as pepsin and pancreatin, which facilitate its release from larger protein complexes . Additionally, this compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to exhibit anxiolytic-like activity by interacting with serotonin, dopamine, and GABA receptor systems . This interaction affects neurotransmitter release and receptor activation, leading to changes in cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events include the activation of second messengers, such as cyclic AMP, and the modulation of transcription factors, which ultimately influence gene expression. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anxiolytic-like activity and antioxidant properties. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It participates in the metabolism of amino acids and peptides, influencing metabolic flux and metabolite levels. For instance, this compound can be hydrolyzed by specific proteases, releasing its constituent amino acids, which can then be utilized in various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within tissues can affect its biological activity, with higher concentrations observed in regions where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical processes. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Actividad Biológica

Tyr-Gly, or Tyrosyl-Glycine, is a dipeptide that has garnered attention for its potential biological activities, particularly in neurobiology and metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is composed of two amino acids: tyrosine (Tyr) and glycine (Gly). The molecular formula is CHNO, and it has a molecular weight of approximately 197.2 g/mol. The structural characteristics of dipeptides like this compound can significantly influence their biological activity.

- Neurotransmitter Role : this compound has been identified as a putative metabolite of enkephalins, which are endogenous peptides that bind to opioid receptors in the brain. Studies have shown that this compound can modulate neurotransmission and may play a role in pain perception and mood regulation .

- Antioxidant Activity : Research indicates that certain derivatives of this compound exhibit significant antioxidant properties. For instance, the peptide LSGYGP (which includes this compound) has demonstrated high hydroxyl radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

- Metabolic Effects : this compound has been implicated in enhancing glucose metabolism. Analogues of the peptide have shown improved insulinotropic activity, which suggests that they may aid in regulating blood sugar levels by enhancing insulin secretion from pancreatic beta-cells .

In Vitro Studies

- A study conducted on GIP (Gastric Inhibitory Polypeptide) analogues, including (Gly2)GIP which contains this compound, demonstrated a concentration-dependent increase in intracellular cAMP production, with an EC50 value around 18.2 nM. This indicates that modifications to the peptide structure can enhance its biological potency .

In Vivo Studies

- In animal models of obesity and type 2 diabetes, this compound analogues exhibited enhanced cellular insulin-releasing activity and reduced hyperglycemia. These findings suggest that this compound could be beneficial for metabolic disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound led to reduced apoptosis in neuronal cells exposed to oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Study 2: Diabetes Management

Another case study focused on the application of this compound derivatives in managing diabetes. The findings revealed that these peptides improved glucose tolerance and insulin sensitivity in diabetic rats, suggesting their potential use as adjunct therapies for diabetes management .

Data Summary Table

Aplicaciones Científicas De Investigación

Biochemical Applications

Peptide Recognition and Binding Studies

Recent studies have highlighted the role of Tyr-Gly in peptide recognition by synthetic receptors. For instance, the binding affinity of peptides containing this compound sequences to cucurbituril receptors has been characterized, showing significant potential for applications in peptide detection and capture. The dipeptide's sequence selectivity and low toxicity make it suitable for developing biosensors and drug delivery systems .

Therapeutic Applications

this compound has been investigated for its therapeutic potential, particularly in HIV research. Studies indicate that this compound may help delay disease progression and improve laboratory markers in HIV patients . Additionally, modifications of this compound have been explored in the context of cancer therapies, such as enhancing radioiodine uptake in dedifferentiated thyroid cancer cells through gene transfection techniques .

Material Science Applications

Polymerization and Hydrogel Formation

this compound has shown promise in the development of supramolecular polymers and hydrogels. The ability to incorporate this compound into larger protein structures allows for innovative approaches to material design, including protein dimerization and oligomerization . These materials can be utilized for drug delivery systems, tissue engineering scaffolds, and as responsive materials in various biomedical applications.

Case Study 1: Peptide Detection Systems

A study demonstrated the use of a synthetic receptor binding to a peptide containing this compound. The receptor exhibited subnanomolar binding affinity, which is crucial for sensitive detection systems. The high specificity and low toxicity of the receptor-peptide interaction suggest applications in clinical diagnostics .

Case Study 2: Cancer Therapy Enhancement

Research involving this compound-modified peptides showed that they could enhance the uptake of radioiodine in thyroid cancer cells. This was achieved through gene transfection techniques that restored differentiation markers in dedifferentiated cancer cells, leading to improved therapeutic outcomes .

Comparative Data Table

Propiedades

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYDSVWYXXKHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-08-5 | |

| Record name | NSC89184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.